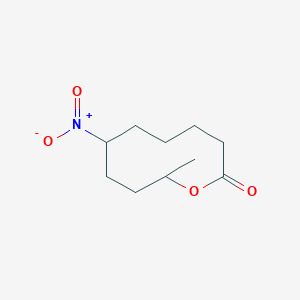
2,2,3,3,4,4-Hexachlorooxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4-Hexachlorooxolane is a chlorinated organic compound known for its unique chemical structure and properties. It belongs to the class of oxolanes, which are cyclic ethers. The presence of six chlorine atoms in its structure makes it highly reactive and useful in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4-Hexachlorooxolane typically involves the chlorination of oxolane derivatives under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures. The process requires careful monitoring to ensure complete chlorination and to avoid the formation of unwanted by-products.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,3,3,4,4-Hexachlorooxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate, can oxidize this compound to form corresponding oxolane derivatives with different oxidation states.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia are commonly used for substitution reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Oxidation: Potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products: The major products formed from these reactions include various substituted oxolanes, reduced chlorinated derivatives, and oxidized oxolane compounds.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4-Hexachlorooxolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2,3,3,4,4-Hexachlorooxolane involves its interaction with molecular targets through its highly reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pathways involved include:
Disruption of Cellular Processes: The compound can interfere with cellular processes by modifying proteins and enzymes.
Alteration of Signal Transduction: It can affect signal transduction pathways by binding to key signaling molecules.
Similar Compounds:
2,2,3,3,4,4-Hexachlorobiphenyl: Another chlorinated compound with similar reactivity but different structural properties.
2,2,4,4-Tetrachlorooxolane: A less chlorinated analogue with distinct chemical behavior.
Uniqueness: this compound is unique due to its high degree of chlorination, which imparts specific reactivity and properties not found in less chlorinated analogues. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Eigenschaften
| 86368-33-4 | |
Molekularformel |
C4H2Cl6O |
Molekulargewicht |
278.8 g/mol |
IUPAC-Name |
2,2,3,3,4,4-hexachlorooxolane |
InChI |
InChI=1S/C4H2Cl6O/c5-2(6)1-11-4(9,10)3(2,7)8/h1H2 |
InChI-Schlüssel |
MZQUBIOMKOJYJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(O1)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


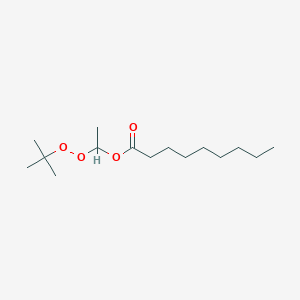
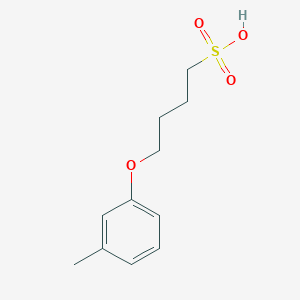

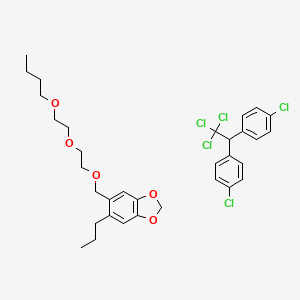
![Ethyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14415722.png)
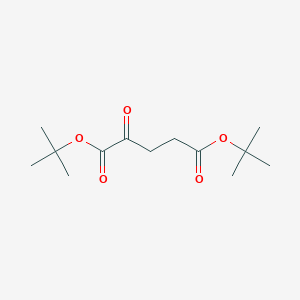
![2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14415738.png)
methanone](/img/structure/B14415746.png)
![Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-](/img/structure/B14415760.png)
